Cas no 1255147-72-8 (2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid)
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
- T4190
- 4-quinolinecarboxylic acid, 2-(2-methoxy-4-methylphenoxy)-
- 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
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- MDL: MFCD18064547
- Inchi: 1S/C18H15NO4/c1-11-7-8-15(16(9-11)22-2)23-17-10-13(18(20)21)12-5-3-4-6-14(12)19-17/h3-10H,1-2H3,(H,20,21)
- InChI Key: PFVBJNVMBSJNBF-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C)=CC=1OC)C1=CC(C(=O)O)=C2C=CC=CC2=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 416
- Topological Polar Surface Area: 68.6
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263520-5g |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid |
1255147-72-8 | 97% | 5g |
$711 | 2021-08-18 | |
| TRC | M244310-250mg |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid |
1255147-72-8 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M244310-500mg |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid |
1255147-72-8 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | M244310-1000mg |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid |
1255147-72-8 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB408910-500 mg |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid |
1255147-72-8 | 500MG |
€254.60 | 2022-06-10 | ||
| abcr | AB408910-1 g |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid |
1255147-72-8 | 1g |
€306.00 | 2022-06-10 | ||
| abcr | AB408910-5 g |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid |
1255147-72-8 | 5g |
€852.00 | 2022-06-10 | ||
| Chemenu | CM263520-1g |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid |
1255147-72-8 | 97% | 1g |
$296 | 2022-06-13 | |
| abcr | AB408910-500mg |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid; . |
1255147-72-8 | 500mg |
€269.00 | 2025-04-21 | ||
| abcr | AB408910-1g |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid; . |
1255147-72-8 | 1g |
€317.00 | 2025-04-21 |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid Suppliers
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
Introduction to 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid (CAS No. 1255147-72-8)
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid, also known by its CAS registry number CAS No. 1255147-72-8, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a quinoline ring system with a carboxylic acid group at the 4-position and a phenoxy substituent at the 2-position, which itself is substituted with methoxy and methyl groups. These structural features contribute to its unique chemical properties and biological functions.
The synthesis of 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research purposes. The synthesis process typically begins with the preparation of the phenoxy group, followed by its coupling with the quinoline derivative to form the final product.
In terms of biological activity, 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid has been shown to exhibit potent anti-inflammatory and antioxidant properties. Studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its antioxidant activity has been attributed to its ability to scavenge free radicals and reduce oxidative stress, which are critical factors in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Recent research has also explored the potential of CAS No. 1255147-72-8 as a modulator of cellular signaling pathways. For instance, studies have shown that this compound can interact with key signaling molecules such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-kB), which play pivotal roles in inflammation, apoptosis, and cell proliferation. These findings suggest that 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid could be a valuable tool in the development of therapeutic agents targeting these pathways.
The pharmacokinetic properties of this compound have also been investigated, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Studies indicate that it exhibits moderate bioavailability and is metabolized through both phase I and phase II enzymatic pathways. These characteristics are essential for determining its suitability as a drug candidate and for optimizing its formulation for clinical use.
In conclusion, 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid, or CAS No. 1255147-72-8, represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for further research in drug discovery and development.
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